Cas no 1225850-36-1 (4-(4-ethylphenyl)-1H-imidazole)

4-(4-ethylphenyl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 4-(4-ethylphenyl)-1H-imidazole
- 1225850-36-1
- EN300-1855465
- SCHEMBL4482880
- SCHEMBL14340675
-
- インチ: 1S/C11H12N2/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h3-8H,2H2,1H3,(H,12,13)
- InChIKey: DPYOCJVDJUXASR-UHFFFAOYSA-N
- ほほえんだ: N1C=NC=C1C1C=CC(=CC=1)CC
計算された属性
- せいみつぶんしりょう: 172.100048391g/mol
- どういたいしつりょう: 172.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 28.7Ų
4-(4-ethylphenyl)-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855465-5.0g |
4-(4-ethylphenyl)-1H-imidazole |
1225850-36-1 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1855465-0.5g |
4-(4-ethylphenyl)-1H-imidazole |
1225850-36-1 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1855465-10g |
4-(4-ethylphenyl)-1H-imidazole |
1225850-36-1 | 10g |
$5590.0 | 2023-09-18 | ||
Enamine | EN300-1855465-10.0g |
4-(4-ethylphenyl)-1H-imidazole |
1225850-36-1 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1855465-0.25g |
4-(4-ethylphenyl)-1H-imidazole |
1225850-36-1 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1855465-2.5g |
4-(4-ethylphenyl)-1H-imidazole |
1225850-36-1 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1855465-0.1g |
4-(4-ethylphenyl)-1H-imidazole |
1225850-36-1 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1855465-1g |
4-(4-ethylphenyl)-1H-imidazole |
1225850-36-1 | 1g |
$1299.0 | 2023-09-18 | ||
Enamine | EN300-1855465-0.05g |
4-(4-ethylphenyl)-1H-imidazole |
1225850-36-1 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1855465-1.0g |
4-(4-ethylphenyl)-1H-imidazole |
1225850-36-1 | 1g |
$1299.0 | 2023-06-01 |
4-(4-ethylphenyl)-1H-imidazole 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
4-(4-ethylphenyl)-1H-imidazoleに関する追加情報
Comprehensive Overview of 4-(4-ethylphenyl)-1H-imidazole (CAS No. 1225850-36-1): Properties, Applications, and Industry Insights
4-(4-ethylphenyl)-1H-imidazole (CAS No. 1225850-36-1) is a specialized organic compound belonging to the imidazole family, a class of heterocyclic compounds widely recognized for their versatility in pharmaceuticals, agrochemicals, and material science. This compound features a unique molecular structure combining an ethylphenyl group with an imidazole ring, which contributes to its distinct chemical and physical properties. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery, catalysis, and advanced material synthesis.
The growing demand for imidazole derivatives in modern chemistry has placed 4-(4-ethylphenyl)-1H-imidazole under the spotlight. Recent studies highlight its role as a building block for small-molecule inhibitors and biologically active compounds. Its structural flexibility allows for modifications that can enhance binding affinity or solubility, making it a valuable candidate for medicinal chemistry projects. Additionally, its thermal stability and electronic properties have sparked interest in organic electronics and photovoltaic materials, aligning with the global push for sustainable technologies.
From an industrial perspective, the synthesis of CAS No. 1225850-36-1 involves multi-step organic reactions, often requiring precise control of conditions to achieve high purity. Manufacturers emphasize the importance of process optimization and green chemistry principles to reduce environmental impact. This aligns with the broader trend of sustainable chemical production, a topic frequently searched by professionals seeking eco-friendly alternatives. The compound’s compatibility with cross-coupling reactions and catalytic systems further enhances its utility in high-value chemical synthesis.
In the context of drug development, 4-(4-ethylphenyl)-1H-imidazole has been explored for its potential interactions with enzyme targets and receptor proteins. Its pharmacophore characteristics make it a promising scaffold for designing anti-inflammatory or antimicrobial agents, addressing the urgent need for novel therapeutics amid rising antibiotic resistance. These applications are frequently discussed in forums and publications, reflecting the compound’s relevance to current biomedical research trends.
Beyond pharmaceuticals, the compound’s electronic properties have drawn attention in material science. Its conjugated system and potential for charge transport make it a candidate for organic semiconductors and light-emitting diodes (OLEDs). As industries shift toward flexible electronics and energy-efficient devices, the demand for such specialized compounds is expected to rise. This intersection of chemistry and technology is a hot topic in academic and industrial circles, often appearing in searches related to next-generation materials.
Quality control and analytical characterization of 4-(4-ethylphenyl)-1H-imidazole are critical for ensuring consistency in research and production. Techniques like HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify purity and structural integrity. These methods are frequently queried by laboratory technicians and chemists, underscoring the importance of analytical validation in chemical workflows.
In summary, 4-(4-ethylphenyl)-1H-imidazole (CAS No. 1225850-36-1) represents a multifaceted compound with significant potential across diverse fields. Its applications in drug discovery, material science, and catalysis highlight its adaptability and value in modern chemistry. As research continues to uncover new uses, this compound is poised to remain a key player in innovation-driven industries, answering the call for sustainable and high-performance chemical solutions.
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